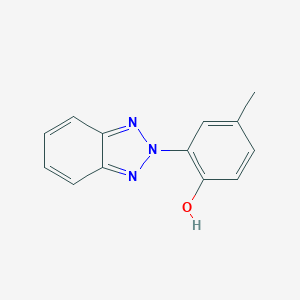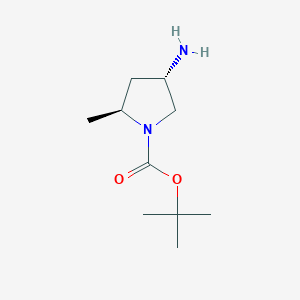
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate, also known as t-BAMPC, is an organic compound that has been used in a range of scientific research applications. It is a chiral molecule with an asymmetric carbon atom, and is commonly used as a building block in organic synthesis. In its pure form, t-BAMPC is a colorless crystalline solid. This compound has recently been studied for its potential applications in medicinal chemistry and drug design.
科学的研究の応用
Environmental Occurrence and Fate
Synthetic Phenolic Antioxidants :Research has been conducted on synthetic phenolic antioxidants (SPAs), which, like tert-butyl-based compounds, are used to inhibit oxidation in various products. SPAs, including derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water, as well as in humans. These studies highlight the environmental persistence and human exposure pathways of these compounds, suggesting the need for future research on contamination, environmental behaviors, and toxicity effects of novel SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).
Biodegradation and Environmental Impact
Microbial Degradation of Ethers :Regarding the biodegradation of ethers, a review on microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface discusses the thermodynamics of degradation processes utilizing various terminal electron acceptors and the aerobic degradation pathways of MTBE and TBA. This review emphasizes the potential for biodegradation under oxic and nearly all anoxic conditions, though degradation rates and pathways under specific conditions remain less understood. The study calls for further research on site-specific conditions that influence the biodegradability of such compounds (Schmidt et al., 2004).
Industrial and Commercial Applications
Synthetic Routes and Industrial Applications :Research into the synthesis of complex molecules like vandetanib highlights the use of tert-butyl-based intermediates, demonstrating the importance of these compounds in the development of pharmaceuticals and other high-value chemicals. Such studies showcase the versatility and commercial value of tert-butyl-based compounds in industrial-scale synthesis, providing insights into more efficient and potentially less environmentally impactful production methods (Mi, 2015).
Environmental Remediation Techniques
Adsorption of Environmental Pollutants :Investigations into the adsorption techniques for the removal of MTBE from water reflect on the broader applicability of adsorption methods for the remediation of water contaminated with tert-butyl-based compounds. These studies summarize the effectiveness of various adsorbents, including activated carbon, minerals, and composites, in eliminating these pollutants from aqueous solutions. Such research underscores the significance of developing and understanding adsorbents' affinity toward tert-butyl-based compounds for environmental remediation purposes (Vakili et al., 2017).
特性
IUPAC Name |
tert-butyl (2S,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVVTNPIKHJHP-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
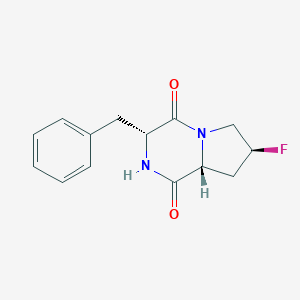
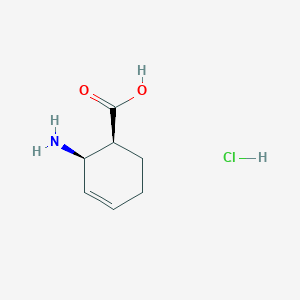
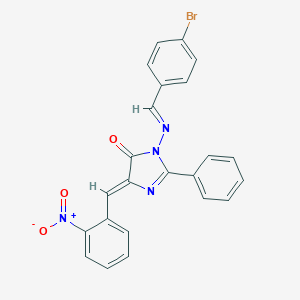

![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)

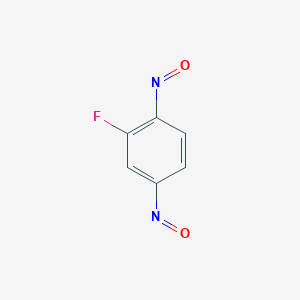



![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)

